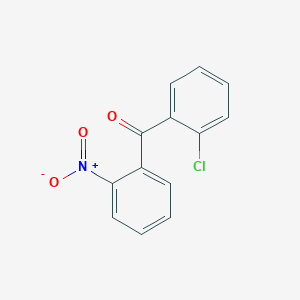

2-Chloro-2'-nitrobenzophenone

Beschreibung

Contextualization of Benzophenone (B1666685) Scaffolds in Modern Chemical Synthesis and Materials Science

The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous structure in both natural products and synthetic molecules. nih.govrsc.orgnih.gov This framework is not merely a passive linker but an active participant in the chemical and physical properties of the molecule. In medicinal chemistry, the benzophenone core is found in a variety of pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgnih.govresearchgate.net Marketed drugs such as the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, the Parkinson's disease treatment tolcapone, and the cholesterol-lowering agent fenofibrate (B1672516) all feature the benzophenone motif. nih.gov

Beyond pharmaceuticals, benzophenone derivatives are crucial in materials science. They are utilized as photoinitiators in polymerization processes, as components of organic light-emitting materials, and as UV filters in coatings and other applications. researchgate.netsmolecule.com The rigid structure and aromatic interactions of benzophenones can also lead to the formation of liquid crystals, which are valuable for developing materials with specific optical and electronic properties. smolecule.com The versatility of the benzophenone scaffold allows for the synthesis of complex molecules with tailored properties, making it a cornerstone of modern chemical research and development. researchgate.net

Strategic Importance of Halogenation and Nitration in Aromatic Systems

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce halogen (e.g., chlorine, bromine) and nitro (NO₂) groups, respectively, onto an aromatic ring. wikipedia.orgbyjus.com These reactions are of immense strategic importance as they significantly alter the electronic and steric properties of the parent aromatic compound, thereby influencing its reactivity and potential applications.

Halogenation involves treating an aromatic compound with a halogen in the presence of a Lewis acid catalyst. byjus.comorganicchemistrytutor.com Halogens are electron-withdrawing groups that deactivate the aromatic ring towards further electrophilic substitution. This deactivating effect is a key tool for chemists to control the regioselectivity of subsequent reactions. Furthermore, the introduced halogen atom can serve as a handle for further functionalization through various cross-coupling reactions, greatly expanding the synthetic utility of the halogenated aromatic compound.

Nitration , typically achieved by using a mixture of concentrated nitric and sulfuric acids, introduces a strong electron-withdrawing nitro group onto the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com The nitro group is a powerful deactivator and a meta-director for subsequent electrophilic substitutions. wikipedia.org A crucial aspect of the nitro group is its ability to be readily reduced to an amino group (-NH₂). libretexts.org This transformation is synthetically valuable as it provides a route to aromatic amines, which are important intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. chemimpex.com The presence of a nitro group can also be explored for its photochemical properties. smolecule.com

Current Research Landscape and the Role of 2-Chloro-2'-nitrobenzophenone

The current research landscape for halogenated nitrobenzophenones is vibrant, with ongoing investigations into their synthesis, reactivity, and application in various fields. A significant area of focus is their use as intermediates in the synthesis of pharmaceuticals. For instance, the related compound 2-amino-2'-chloro-5-nitrobenzophenone (B24416) is a key precursor in the production of benzodiazepines, a class of drugs with anxiolytic and anticonvulsant properties. chemimpex.com

This compound itself is a valuable synthetic intermediate. Its structure, featuring a chlorine atom and a nitro group on separate phenyl rings of the benzophenone core, offers multiple sites for chemical modification. The chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening up pathways to a diverse range of derivatives. google.com For example, 2-amino-2'-nitrobenzophenone (B72794) can be a precursor in the synthesis of this compound through diazotization and subsequent substitution reactions. The hydrogenation of this compound yields 2-amino-2'-chlorobenzophenone (B1596434), another important synthetic building block. google.com

Research also explores the material science applications of such compounds. Halogenated derivatives are being investigated for their potential as UV stabilizers and for polymer modification due to their electron-deficient aromatic systems. The combination of the benzophenone core with halogen and nitro substituents creates molecules with unique electronic and photophysical properties that are of interest for the development of new functional materials.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2894-44-2 |

| Molecular Formula | C₁₃H₈ClNO₃ |

| Molecular Weight | 261.66 g/mol |

Table 1: Key physicochemical properties of this compound. Data sourced from chemicalbook.com.

Synthetic Routes Involving this compound

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-amino-2'-nitro-Benzophenone | Diazotization followed by substitution | This compound | chemicalbook.com |

| This compound | Hydrogenation with Raney nickel in ethanol (B145695) | 2-amino-2'-chlorobenzophenone | google.com |

Table 2: Selected synthetic transformations involving this compound.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2894-44-2 |

|---|---|

Molekularformel |

C13H8ClNO3 |

Molekulargewicht |

261.66 g/mol |

IUPAC-Name |

(2-chlorophenyl)-(2-nitrophenyl)methanone |

InChI |

InChI=1S/C13H8ClNO3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H |

InChI-Schlüssel |

BPLKGFZXACWQLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for 2 Chloro 2 Nitrobenzophenone

Conversion Strategies from Substituted Benzophenone (B1666685) Precursors

These methods begin with a benzophenone derivative that already possesses the core structure and introduce the required chloro and nitro functional groups in subsequent steps.

A well-established and reliable method for introducing the chloro group at the 2-position involves the chemical transformation of an amino group via a diazonium salt intermediate. This pathway typically commences with 2-amino-2'-nitrobenzophenone (B72794) as the direct precursor. chemicalbook.com

The process is a variation of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides. google.com The reaction proceeds in two main stages:

Diazotization: The primary amino group of 2-amino-2'-nitrobenzophenone is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing. google.comgoogleapis.com

Halogenation: The resulting arenediazonium salt is then introduced to a solution of copper(I) chloride (CuCl). The copper catalyst facilitates the displacement of the diazonium group (-N₂⁺) by a chloride ion, releasing nitrogen gas and yielding the final product, 2-chloro-2'-nitrobenzophenone. asianpubs.org

A specific laboratory preparation involves creating a solution of the diazonium salt from 2-amino-2'-nitrobenzophenone, aqueous sodium nitrite, and hydrochloric acid, and subsequently adding this mixture to a solution of cuprous chloride in hydrochloric acid to furnish crystals of this compound. This method is valued for its high regioselectivity, as the chloro group is specifically introduced at the position of the original amino group.

Table 1: Reagents for Diazotization-Halogenation of 2-amino-2'-nitrobenzophenone

| Role | Reagent | Purpose | Citation |

| Starting Material | 2-amino-2'-nitrobenzophenone | Precursor with amino group for conversion | chemicalbook.com |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid in situ | |

| Acid Medium | Hydrochloric Acid (HCl) | Reacts with NaNO₂ to form HNO₂ and provides chloride ions | |

| Catalyst/Halogen Source | Copper(I) Chloride (CuCl) | Facilitates Sandmeyer reaction for Cl introduction |

The introduction of a nitro group onto a pre-existing chloro-substituted benzophenone framework, such as 2-chlorobenzophenone (B131818), represents an alternative synthetic strategy. This electrophilic aromatic substitution is typically carried out using a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid.

However, this approach presents significant regioselectivity challenges for the synthesis of this compound. The substituents on the benzophenone core exert competing directing effects:

The chloro group on the first aromatic ring is an ortho-, para-director, while also being deactivating. libretexts.org

The benzoyl group is a meta-directing deactivator for the ring it is attached to, and it deactivates the second ring as well.

Therefore, the nitration of 2-chlorobenzophenone would likely produce a complex mixture of isomers, including 2-chloro-3'-nitrobenzophenone, 2-chloro-4-nitrobenzophenone, and 2-chloro-6-nitrobenzophenone, making the isolation of the desired this compound isomer difficult and inefficient. Some sources indicate that synthetic routes relying on nitration can lead to isomeric contaminants, necessitating complex purification procedures. google.com For these reasons, direct nitration is often less favored for producing this specific isomer compared to more regioselective methods.

Classical and Modern Approaches to Benzophenone Core Formation

These synthetic routes build the central C-CO-C bond of the benzophenone structure from two separate aromatic precursors.

The Friedel-Crafts acylation is a classical and widely used method for forming aryl ketones. For this compound, this would involve the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. Two plausible pathways exist:

Reaction of 2-nitrobenzoyl chloride with chlorobenzene (B131634).

Reaction of 2-chlorobenzoyl chloride with nitrobenzene (B124822).

Both routes are challenging because the chloro and nitro substituents are strongly deactivating, making the aromatic rings poor nucleophiles for the Friedel-Crafts reaction. google.comethz.ch Reactions involving nitrobenzene are particularly difficult and often fail. ethz.ch The reaction between a nitrobenzoyl chloride and chlorobenzene is more feasible, though it may still require vigorous conditions and result in low yields. google.comrsc.org For instance, a patented process describes the reaction of 3-nitrobenzoyl chloride with chlorobenzene using a Lewis acid catalyst like anhydrous aluminum chloride to produce a mixture of chloronitrobenzophenone (B8372019) isomers. rsc.org Similarly, the synthesis of 2'-nitrobenzophenone from 2-nitrobenzoyl chloride and benzene (B151609) can yield products, but conventional methods using aluminum trichloride (B1173362) may result in very low yields (≤10%).

Modern variants aim to overcome the limitations of harsh conditions and stoichiometric waste associated with traditional Lewis acids like AlCl₃. The use of solid acid catalysts, such as sulfated zirconia, has been explored as a recyclable, "green" alternative for the acylation of benzene with 4-chlorobenzoyl chloride, suggesting potential applicability for related syntheses.

Modern organometallic chemistry offers powerful alternatives to classical methods for C-C bond formation. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a highly effective tool for synthesizing diaryl ketones.

The Suzuki-Miyaura coupling provides a prominent route, typically involving the reaction of an acyl chloride with an arylboronic acid. The synthesis of the this compound core could be achieved by coupling 2-chlorobenzoyl chloride with 2-nitrophenylboronic acid . This reaction is catalyzed by a palladium complex, often featuring N-heterocyclic carbene (NHC) ligands, in the presence of a base such as potassium carbonate. These methods are valued for their mild reaction conditions, high functional group tolerance, and often superior yields compared to Friedel-Crafts reactions, especially when dealing with deactivated or complex substrates. Other palladium-catalyzed methods, such as the addition of arylboronic acids to 2-aminobenzonitriles, have also been developed for the synthesis of related benzophenone derivatives.

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of any synthetic route. The ideal conditions vary significantly depending on the chosen methodology.

For Friedel-Crafts acylations , key parameters include:

Catalyst: While aluminum chloride (AlCl₃) is traditional, other Lewis acids like iron(III) chloride (FeCl₃) may be used. google.com Solid acid catalysts like sulfated zirconia represent a modern, environmentally friendlier option.

Temperature: Low temperatures (e.g., -10 to 5 °C) are often employed to control the reaction's exothermicity and reduce the formation of side products. google.com

Solvent: A non-polar, anhydrous solvent such as dichloromethane (B109758) or chlorobenzene is typically used. google.comrsc.org Using nitrobenzene as a solvent, while common in older procedures, is now often avoided due to environmental concerns.

For palladium-catalyzed cross-coupling reactions , optimization focuses on:

Catalyst/Ligand System: The choice of palladium precursor and its associated ligand (e.g., phosphines or N-heterocyclic carbenes) is critical to catalytic activity and efficiency.

Base and Solvent: The selection of an appropriate base (e.g., K₂CO₃) and solvent system is essential for facilitating the catalytic cycle.

Table 2: Comparative Overview of Optimization Parameters for Benzophenone Synthesis

| Synthetic Method | Key Parameters for Optimization | Typical Conditions / Reagents | Goal of Optimization | Citation |

| Friedel-Crafts Acylation | Catalyst Selection, Temperature, Solvent | AlCl₃, FeCl₃, Sulfated Zirconia; -10 to 40 °C; Dichloromethane | Minimize side reactions, improve yield, use greener catalysts | google.comrsc.org |

| Diazotization (Sandmeyer) | Temperature | 0–5 °C | Prevent decomposition of diazonium salt intermediate | google.com |

| Suzuki-Miyaura Coupling | Catalyst-Ligand System, Base, Solvent | Pd-NHC complexes; K₂CO₃; Toluene | Maximize catalytic turnover, ensure high yield and purity |

Investigation of Regioselectivity and Stereochemical Control in Synthesis

The synthesis of this compound, an achiral molecule, does not involve traditional stereochemical control in terms of enantiomers or diastereomers. Instead, the critical challenge lies in controlling regioselectivity, which dictates the precise placement of substituents on the aromatic rings. The primary method for synthesizing this compound is the Friedel-Crafts acylation, and achieving the desired 2,2'-substitution pattern requires careful management of directing group effects and reaction conditions.

The most direct Friedel-Crafts approach involves the acylation of chlorobenzene with 2-nitrobenzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this electrophilic aromatic substitution, the existing substituents on both aromatic rings govern the position of the new carbon-carbon bond.

Directing Effects: The chlorine atom on chlorobenzene is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. Conversely, the nitro group on 2-nitrobenzoyl chloride is a strong deactivating, meta-directing group.

Steric Hindrance: While the chloro group directs to both ortho and para positions, the acylation predominantly yields the para-substituted product (4-chloro-2'-nitrobenzophenone). This is due to significant steric hindrance at the ortho position, which is adjacent to the bulky chloro substituent. msu.edudokumen.pub The desired this compound isomer is therefore a minor product in this direct approach.

To circumvent the issue of poor regioselectivity in direct Friedel-Crafts acylation, alternative strategies are employed. One effective method involves a Sandmeyer-type reaction starting from 2-amino-2'-nitrobenzophenone. In this route, the amino group is first diazotized and then replaced by a chlorine atom using cuprous chloride (CuCl), which precisely installs the chlorine at the desired position, avoiding the formation of other isomers.

The choice of catalyst and reaction conditions also plays a pivotal role in influencing the ratio of isomers. While traditional Lewis acids like AlCl₃ are effective, their impact on regioselectivity can be compared with other catalytic systems.

| Catalyst System | Acylating Agent | Substrate | Key Regioselectivity Findings | Reference(s) |

| AlCl₃ | Acetyl Chloride | Chlorobenzene | Primarily forms the para-isomer (p-chloroacetophenone) due to steric hindrance at the ortho position. | msu.edu |

| Zeolites (e.g., H-BEA) | 4-Chlorobenzoyl Chloride | Chlorobenzene | Can favor para-acylation, yielding 4,4'-dichlorobenzophenone (B107185) with high selectivity (~88%), demonstrating shape-selective catalysis. | dokumen.pub |

| **Metal Triflates in Ionic Liquids (e.g., Cu(OTf)₂) ** | Benzoyl Chloride | Anisole | Shows high para-selectivity (o/p ratio of 4/96), which can be influenced by the solvent system. | rsc.org |

| Silica Gel Supported AlCl₃ | Carboxylic Acids | Toluene | Demonstrates excellent positional selectivity, forming the para-substituted product exclusively. | tubitak.gov.tr |

This table illustrates general principles of regioselectivity in Friedel-Crafts reactions, as specific isomer distribution data for the this compound synthesis is not extensively published.

Considerations for Scalability and Sustainable Synthetic Protocols

Transitioning the synthesis of this compound from laboratory-scale to industrial production introduces challenges related to safety, cost-effectiveness, and environmental impact. acs.orgresearchgate.net Concurrently, there is a strong drive towards developing "green" or sustainable synthetic methods that minimize waste and hazard. rsc.orgacs.org

Scalability Considerations: Large-scale Friedel-Crafts acylations are often exothermic and can generate hazardous byproducts like hydrogen chloride gas. Key considerations for scaling up include:

Heat Management: Efficient heat transfer is crucial to control the reaction temperature and prevent runaway reactions. The use of continuous flow reactors is an effective strategy for managing exothermicity in large-scale production. nih.gov

Reagent Addition: Careful control of the rate of reagent addition, particularly the Lewis acid catalyst, is necessary to maintain a safe reaction profile.

Work-up and Purification: Handling and neutralizing large quantities of acidic waste from traditional AlCl₃-catalyzed reactions pose significant challenges. wikipedia.org Processes must be optimized for efficient product isolation and purification. acs.org

| Scale | Typical Yield | Key Challenges & Considerations | Mitigation Strategy | Reference(s) |

| Laboratory Scale | High (often >80%) | Precise control of stoichiometry; identification of minor byproducts. | Use of high-purity reagents; detailed spectroscopic analysis (e.g., GC-MS). | researchgate.net |

| Pilot Plant Scale | Moderate to High | Heat transfer limitations; mixing efficiency; safety during reagent addition. | Use of reaction calorimeters for thermal risk assessment; simulation software for process modeling. | researchgate.net |

| Industrial Scale | Optimized for cost-efficiency | Management of large volumes of hazardous waste; cost of reagents and catalysts; process safety and automation. | Implementation of continuous flow reactors; catalyst recycling; solvent recovery systems. | nih.govmdpi.com |

Sustainable Synthetic Protocols: Modern synthetic chemistry emphasizes the use of greener alternatives to traditional, often hazardous, reagents and catalysts. For the synthesis of benzophenones, this involves replacing stoichiometric Lewis acids with catalytic, recyclable, and more environmentally benign options.

Heterogeneous Catalysts: Solid acid catalysts like zeolites, clays, and supported metal oxides are advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, reducing waste. dokumen.pubrsc.orgacs.orgresearchgate.net Iron oxide supported on HY zeolite, for instance, has shown to be an efficient and reusable catalyst for the acylation of various arenes, although it is sluggish for deactivated substrates like chlorobenzene. rsc.org

Green Catalytic Systems:

Deep Eutectic Solvents (DES): Mixtures like choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both the solvent and a recyclable Lewis acid catalyst, offering a greener alternative to volatile organic solvents and moisture-sensitive catalysts. rsc.orgnih.gov These systems can be used for multiple reaction cycles with minimal loss of activity. rsc.org

Metal Triflates: Water-compatible Lewis acids like hafnium or copper triflate can be used in catalytic amounts and are often employed in green solvents like ionic liquids. rsc.org

Graphite-Based Catalysts: Combinations like graphite (B72142) and ferric chloride (FeCl₃) have been reported as effective catalysts for Friedel-Crafts acylations, reducing the need for large amounts of traditional Lewis acids. rsc.org

| Protocol Type | Catalyst | Solvent | Key Advantages | Key Disadvantages | Reusability | Reference(s) |

| Traditional | AlCl₃ (stoichiometric) | Chlorobenzene, Dichloromethane, Carbon Disulfide | High reactivity, low cost. | Large amounts of corrosive waste, catalyst cannot be recycled, moisture sensitive. | No | msu.eduwikipedia.org |

| Sustainable | Zeolites (e.g., H-BEA) | Often solvent-free or high-boiling point solvents | Heterogeneous, shape-selective, reusable, non-corrosive. | Can be deactivated by product inhibition; may require higher temperatures. | Yes (multiple cycles) | dokumen.pubresearchgate.netresearchgate.net |

| Sustainable | Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | The DES itself | Acts as both catalyst and solvent, low toxicity, biodegradable, reusable. | May require specific conditions (e.g., microwave irradiation) for high yields. | Yes (up to 5 times) | rsc.orgnih.gov |

| Sustainable | Metal Triflates (e.g., Hf(OTf)₄) | Ionic Liquids, Nitromethane | High catalytic activity in small amounts, often recyclable. | Higher cost of catalyst and specialized solvents. | Yes | rsc.org |

| Sustainable | Graphite / FeCl₃ | Tetrachloroethane (TCE) | Reduces amount of Lewis acid needed, catalyst can be filtered off. | Still uses chlorinated solvents. | Yes (graphite can be recovered) | rsc.org |

By carefully selecting the synthetic route and catalytic system, it is possible to produce this compound with high regiochemical purity while adhering to the principles of scalable and sustainable chemistry.

Advanced Spectroscopic and Computational Investigations of 2 Chloro 2 Nitrobenzophenone S Molecular Structure and Electronic Properties

Vibrational Spectroscopy for Comprehensive Structural and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For 2-Chloro-2'-nitrobenzophenone, one would expect to observe distinct absorption bands corresponding to the carbonyl (C=O) stretching of the benzophenone (B1666685) core, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C-Cl stretching vibration. The precise wavenumbers of these bands would offer insights into the electronic environment of these groups. However, no experimental FT-IR spectra for this compound are available in the reviewed literature.

Computational Vibrational Frequency Analysis and Experimental Correlation

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the theoretical calculation of vibrational frequencies. These theoretical predictions, when correlated with experimental FT-IR and FT-Raman data, provide a powerful tool for the definitive assignment of vibrational modes and for understanding the conformational properties of a molecule. A study on the related isomer, 2-chloro-5-nitrobenzophenone, has demonstrated the utility of this approach. Such a computational analysis for this compound would be highly informative but is contingent on the availability of experimental data for validation.

Electronic Spectroscopy for Understanding Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, shedding light on its color, photostability, and other photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

The UV-Vis absorption spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The positions and intensities of these absorption bands are characteristic of the chromophores present, namely the benzophenone and nitro-aromatic systems. Unfortunately, no experimentally recorded UV-Vis spectrum for this compound could be located.

Elucidation of n→π* Electronic Transitions

A key electronic transition expected in this compound is the n→π* (n to pi-star) transition, originating from the non-bonding electrons of the carbonyl oxygen atom to the antibonding π* orbital of the C=O bond. This transition is typically weak and appears at longer wavelengths in the UV-Vis spectrum. A study on the isomer 2-chloro-5-nitrobenzophenone indicated the presence of n→π* transitions in its UV-Vis region, suggesting that a similar transition would likely be observed for this compound. A detailed analysis of this transition would provide valuable information about the electronic structure of the carbonyl group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the hydrogen and carbon environments, respectively.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The structure of this compound contains two distinct aromatic rings, leading to a complex spectrum in the aromatic region (typically 7.0-8.5 ppm).

Ring A (2-chlorophenyl group): This ring contains four protons. Due to the influence of the chloro and carbonyl substituents, these protons are chemically non-equivalent and would theoretically produce four distinct signals. The splitting patterns (doublets, triplets, or multiplets) of these signals would be determined by the coupling interactions with adjacent protons.

Ring B (2-nitrophenyl group): This ring also contains four protons. The strong electron-withdrawing effect of the nitro group (-NO₂) and the carbonyl group significantly influences the chemical shifts of these protons, generally shifting them to a lower field (higher ppm values) compared to an unsubstituted benzene (B151609) ring. Like Ring A, these four protons would exhibit complex splitting patterns based on their positions relative to each other and the substituents.

A detailed analysis of the coupling constants (J-values) and signal multiplicities allows for the unambiguous assignment of each proton to its specific position on the aromatic rings.

Table 1: Predicted ¹H NMR Data Interpretation for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (Ring A) | Aromatic Region | Doublet, Triplet, Multiplet |

¹³C NMR spectroscopy is used to determine the structure of the carbon framework. In this compound, a total of 13 distinct carbon signals are expected, as each carbon atom is in a unique chemical environment.

Carbonyl Carbon: The carbon atom of the ketone group (C=O) is highly deshielded and typically appears as a singlet at a very low field (in the range of 190-200 ppm).

Aromatic Carbons: The twelve carbons of the two benzene rings would produce twelve separate signals in the aromatic region (typically 120-150 ppm).

The carbons directly bonded to the chloro and nitro substituents (ipso-carbons) have their chemical shifts significantly affected by these groups.

The carbons directly attached to the carbonyl group are also distinctly shifted.

The remaining CH carbons can be distinguished based on the electronic effects of the substituents transmitted through the rings.

The precise chemical shifts provide a complete picture of the molecule's carbon skeleton.

Table 2: Predicted ¹³C NMR Data Interpretation for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~190-200 |

| Aromatic (C-Cl) | ~130-140 |

| Aromatic (C-NO₂) | ~145-155 |

| Aromatic (C-C=O) | ~135-145 |

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate theoretical NMR chemical shifts. chemicalbook.comresearchgate.net This computational technique is often employed alongside experimental NMR to confirm signal assignments and provide a more robust structural elucidation. The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. caymanchem.com By referencing these calculated shielding values against a standard compound (like tetramethylsilane, TMS), theoretical ¹H and ¹³C NMR spectra can be generated. hxchem.net The accuracy of GIAO calculations is highly dependent on the level of theory and the basis set used in the computation. hxchem.net Comparing the theoretically predicted chemical shifts with the experimental data helps validate both the structural assignment from the experimental spectra and the accuracy of the computational model.

Quantum Chemical Computations for In-Depth Molecular Insights

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide invaluable information that complements experimental data, offering insights into the molecule's three-dimensional structure, stability, and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. tandfonline.comnih.gov A key application of DFT is geometry optimization, where the algorithm calculates the molecule's lowest energy conformation. For this compound, this involves determining the most stable dihedral angles between the two aromatic rings and the central carbonyl group. The steric hindrance and electronic repulsion between the substituents at the ortho positions (the chloro and nitro groups) play a significant role in defining the final, non-planar structure.

Once the optimized geometry is obtained, DFT is used to determine its electronic properties, such as the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a visual tool derived from DFT calculations that maps the electrostatic potential onto the molecule's electron density surface. The MEP surface is color-coded to indicate different regions of charge distribution.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These regions are susceptible to electrophilic attack. In this compound, such areas are expected around the oxygen atoms of the carbonyl and nitro groups.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the sites prone to nucleophilic attack. Positive regions are generally found around the hydrogen atoms of the aromatic rings.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a powerful predictive tool for understanding intermolecular interactions and identifying the most reactive sites within the molecule, offering a clear picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule by analyzing the filled and unfilled orbitals. This analysis provides a quantitative measure of electron delocalization, which is crucial for understanding molecular stability.

Hyperconjugation involves the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or pi-orbital. This interaction leads to the delocalization of electron density, which stabilizes the molecule. In the context of this compound, NBO analysis can reveal key interactions between the lone pair electrons on the oxygen and nitrogen atoms of the nitro group, the chlorine atom, and the pi systems of the phenyl rings.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Energy Levels

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. acadpubl.eulibretexts.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eulibretexts.orgwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eumalayajournal.org

Computational studies on related molecules provide insight into the expected values. For example, the calculated HOMO-LUMO energy gap for a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, was found to be 4.0106 eV. acadpubl.eumalayajournal.org A small energy gap indicates that a molecule has good chemical stability. acadpubl.eumalayajournal.org The specific energy levels and the gap for this compound determine its electronic absorption properties and its propensity to engage in chemical reactions.

| Property | Description | Typical Energy Value (eV) |

| HOMO | Highest Occupied Molecular Orbital; region of electron-donating capability. | -5.2822 acadpubl.eumalayajournal.org |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron-accepting capability. | -1.2715 acadpubl.eumalayajournal.org |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0106 acadpubl.eumalayajournal.org |

Fukui Function Analysis for Identifying Electrophilic and Nucleophilic Sites

Fukui function analysis is a tool derived from Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. This allows for the precise identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

The analysis yields three main types of Fukui functions:

f-(r) : Corresponds to nucleophilic attack and identifies the sites most likely to donate electrons.

f+(r) : Corresponds to electrophilic attack and identifies the sites most likely to accept electrons.

f0(r) : Corresponds to radical attack.

For this compound, the electron-withdrawing nitro and chloro groups, along with the carbonyl group, create distinct electrophilic and nucleophilic regions. The oxygen atom of the carbonyl group and the oxygen atoms of the nitro group are expected to be strong nucleophilic sites (prone to attack by electrophiles). Conversely, the carbon atom of the carbonyl group and the carbon atoms attached to the chloro and nitro groups are predicted to be primary electrophilic sites (prone to attack by nucleophiles). researchgate.netsemanticscholar.org The analysis can be refined using a dual descriptor, which unambiguously highlights regions susceptible to nucleophilic attack (where the descriptor is positive) and electrophilic attack (where it is negative). researchgate.net

Prediction of Non-Linear Optical (NLO) Properties Based on Molecular Parameters

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, leading to a large change in dipole moment and high hyperpolarizability values.

The key parameters for assessing NLO properties are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large first-order hyperpolarizability value suggests that a material has significant potential for applications such as second-harmonic generation. orientjchem.org

In this compound, the nitro group acts as a strong electron acceptor, while the chloro-substituted phenyl ring can act as a donor system, linked through the carbonyl bridge. This donor-acceptor framework is conducive to NLO activity. Computational studies on similar compounds, such as 2-amino-5-chlorobenzophenone (B30270) and 2-Chloro-4-nitro-N-methylaniline, have demonstrated their potential as NLO materials. orientjchem.orgstet.edu.in For instance, theoretical calculations for related organic compounds have shown promising hyperpolarizability values, indicating their suitability for NLO applications. nih.govresearchgate.net

| NLO Parameter | Description |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability (α) | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response of a molecule. |

Theoretical Determination of Thermochemical and Thermodynamic Properties

Theoretical calculations are a powerful tool for determining the thermochemical and thermodynamic properties of molecules, such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These properties are essential for understanding the stability and reactivity of a compound under various conditions. High-level quantum chemical methods are often employed to achieve results that are in good agreement with experimental data. researchgate.netmdpi.com

For this compound, computational methods can be used to calculate its standard molar enthalpy of formation in the gas phase. By combining this with the enthalpy of sublimation, the enthalpy of formation in the solid state can be derived. These calculations help in establishing the relative thermodynamic stability of the molecule compared to its isomers or related compounds. mdpi.com The theoretical determination of properties like heat capacity and entropy allows for a comprehensive understanding of the molecule's thermodynamic behavior over a range of temperatures.

| Thermodynamic Property | Description |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy during the formation of one mole of the substance from its constituent elements in their standard states; indicates spontaneity. |

| Entropy (S°) | A measure of the randomness or disorder of a system. |

| Heat Capacity (Cv) | The amount of heat that must be added to a given mass of the material to produce a unit change in its temperature. |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction (e.g., L-glutamate oxidase inhibition)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its protein target.

L-glutamate oxidase (LGOX) is an enzyme that catalyzes the oxidative deamination of L-glutamate. nih.gov Inhibiting this enzyme can have various biochemical applications. A molecular docking simulation of this compound with LGOX would predict whether the compound can bind effectively to the enzyme's active site. nih.gov The simulation identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2 Nitrobenzophenone

Reactivity of the Nitro Group: Reduction, Cycloaddition, and Condensation Reactions

The nitro group is a versatile functional group known for its ability to be transformed into various other functionalities, most notably amines.

Reduction: The most prominently documented reaction of the nitro group in 2-Chloro-2'-nitrobenzophenone is its reduction to a primary amine. This transformation is a critical step in the synthesis of various nitrogen-containing heterocycles. Catalytic hydrogenation is a common and efficient method for this conversion. For instance, the hydrogenation of this compound using Raney nickel as a catalyst in an ethanol (B145695) solvent at room temperature and normal pressure yields 2-amino-2'-chlorobenzophenone (B1596434) google.comgoogleapis.com. This reduction is highly selective for the nitro group, leaving the chloro substituent and the carbonyl group intact under these conditions.

| Reaction | Reagents and Conditions | Product | Reference |

| Nitro Group Reduction | 20 g this compound, 450 mL Ethanol, Raney Nickel catalyst, H₂ (normal pressure), Room Temperature. | 2-Amino-2'-chlorobenzophenone | google.comgoogleapis.comgoogle.com |

Other reducing agents used for nitroarenes, such as tin (Sn) or iron (Fe) metal in acidic media (e.g., HCl), could also be employed, although catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions davidpublisher.com. The resulting 2-amino-2'-chlorobenzophenone is a key precursor for pharmacologically important compounds wum.edu.pl.

Cycloaddition and Condensation Reactions: While the nitro group can participate in certain cycloaddition reactions, particularly 1,3-dipolar cycloadditions when converted to an azide or nitrone, such reactivity is not widely reported for this compound itself. Similarly, direct condensation reactions involving the nitro group are uncommon. The reactivity of the molecule is typically dominated by the reduction of the nitro group, nucleophilic substitution of the chloro group, or additions to the carbonyl group.

Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution and Transition Metal-Catalyzed Coupling

The chlorine atom on one of the phenyl rings is a potential leaving group, enabling substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups ortho or para to a leaving group on an aromatic ring activates the ring towards nucleophilic attack. In this compound, the combined electron-withdrawing effects of the 2'-nitro group and the benzoyl group increase the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to SNAr. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Although the nitro group is on the adjacent ring, its influence, coupled with the carbonyl, facilitates this reaction. Nucleophiles such as alkoxides, amines, and thiolates can displace the chloride ion. The rate of these substitutions is influenced by the nucleophile's strength and the solvent used, with polar aprotic solvents like DMSO known to accelerate such reactions significantly researchgate.netcdnsciencepub.com. Kinetic studies on simpler molecules like p-chloronitrobenzene confirm that the presence of a nitro group dramatically increases the rate of nucleophilic substitution compared to unsubstituted chlorobenzene (B131634) vedantu.com.

Transition Metal-Catalyzed Coupling: The carbon-chlorine bond in this compound can serve as an electrophilic site in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds thermofisher.comustc.edu.cn. Palladium and nickel complexes are commonly used catalysts for these transformations ethz.ch.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a base to form a biaryl product wikipedia.orglibretexts.orgtcichemicals.com.

Buchwald-Hartwig Amination: This process would enable the formation of a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base ustc.edu.cn.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would yield an aryl-alkyne derivative ustc.edu.cn.

While these reactions are mechanistically plausible for this substrate, specific examples in the literature focusing on this compound are not extensively detailed. An alternative pathway involves the direct coupling of the nitroarene functionality, a more recent development in cross-coupling chemistry rhhz.netorganic-chemistry.org.

Reactivity at the Carbonyl Moiety: Nucleophilic Addition and Subsequent Transformations

The carbonyl group is a classic electrophilic site that readily undergoes nucleophilic addition reactions. The carbonyl carbon is sp² hybridized and trigonal planar, allowing nucleophiles to attack from either face youtube.com.

Nucleophilic Addition: A wide variety of nucleophiles can add to the carbonyl carbon of this compound. The initial attack forms a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield a tertiary alcohol youtube.com.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are strong carbon nucleophiles that can add to the carbonyl group to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup umkc.edulibretexts.org. However, a potential side reaction is the Grignard reagent attacking the nitro group .

Hydride Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. NaBH₄ is a milder reagent and would likely be selective for the carbonyl over the nitro group, whereas the more powerful LiAlH₄ could potentially reduce both functional groups.

Cyanide Addition: The addition of a cyanide ion (e.g., from NaCN/HCN) forms a cyanohydrin, which is a versatile intermediate for synthesizing alpha-hydroxy acids and other compounds.

| Nucleophile Type | Example Reagent | Initial Product | Final Product (after workup) |

| Carbon Nucleophile | Phenylmagnesium bromide (PhMgBr) | Magnesium alkoxide | (2-Chlorophenyl)(2'-nitrophenyl)phenylmethanol |

| Hydride Nucleophile | Sodium borohydride (NaBH₄) | Sodium alkoxide | (2-Chlorophenyl)(2'-nitrophenyl)methanol |

| Nitrogen Nucleophile | Hydroxylamine (NH₂OH) | Oxime intermediate | This compound oxime |

Subsequent Transformations: The initial adducts can undergo further reactions. For example, the formation of an oxime by reacting the ketone with hydroxylamine (NH₂OH) creates a substrate for the Beckmann rearrangement (see section 4.4).

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of functional groups in this compound and its derivatives allows for synthetically useful intramolecular reactions.

Intramolecular Cyclization: The most significant intramolecular reaction involving this scaffold is the cyclization of its reduction product, 2-amino-2'-chlorobenzophenone. This cyclization is a cornerstone in the synthesis of the 1,4-benzodiazepine core structure, which is found in many therapeutic agents wum.edu.plwikipedia.org. A common synthetic route involves first acylating the amino group of 2-amino-2'-chlorobenzophenone with an α-haloacetyl chloride (e.g., bromoacetyl bromide) google.comgoogle.com. The resulting intermediate, 2-(2-bromoacetamido)-2'-chlorobenzophenone, is then treated with ammonia. The ammonia acts as a nucleophile, first displacing the bromide and then initiating an intramolecular cyclization via nucleophilic attack of the newly formed primary amine onto the carbonyl carbon, ultimately forming the seven-membered diazepine (B8756704) ring after dehydration actascientific.com.

Rearrangement Pathways: The carbonyl group provides a handle for rearrangement reactions. One notable example is the Beckmann rearrangement. This compound can be converted to its corresponding oxime by reaction with hydroxylamine. When this oxime is treated with an acid catalyst (e.g., PCl₅, H₂SO₄, or polyphosphoric acid), it can undergo a Beckmann rearrangement careerendeavour.com. In this stereospecific reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, forming a nitrilium ion intermediate, which is then hydrolyzed to yield an N-substituted amide tandfonline.com. Depending on the oxime isomer formed, migration of either the 2-chlorophenyl or the 2'-nitrophenyl group is possible, leading to two different amide products. Electron-withdrawing groups on the migrating aryl group are known to retard the rate of this rearrangement careerendeavour.com.

Kinetic and Thermodynamic Aspects of Key Reactions

Kinetic Considerations: The rates of the reactions involving this compound are governed by the electronic and steric properties of the molecule.

Nucleophilic Addition to Carbonyl: The rate of addition to the carbonyl group is influenced by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the chloro and nitro-substituted rings enhances this electrophilicity. Steric hindrance from the two bulky aryl groups can slow the approach of the nucleophile compared to less hindered ketones.

Thermodynamic Aspects:

Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a thermodynamically favorable process. The reaction is highly exothermic due to the breaking of relatively weak N-O bonds and the formation of stronger N-H and O-H (in water byproduct) bonds. This strong thermodynamic driving force allows the reaction to proceed to completion under appropriate catalytic conditions acs.orgpreciouscatalyst.com.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in the Synthesis of Diverse Organic Molecules

The primary application of 2-chloro-2'-nitrobenzophenone as a building block lies in its function as a precursor to 2-amino-2'-chlorobenzophenone (B1596434). The nitro group can be selectively reduced under standard catalytic hydrogenation conditions, leaving the chloro group and the carbonyl function intact. This transformation converts the electron-withdrawing nitro group into a nucleophilic amino group, fundamentally altering the molecule's reactivity and enabling subsequent synthetic manipulations.

A well-documented method for this reduction involves the hydrogenation of this compound in an ethanol (B145695) solvent using Raney nickel as the catalyst at room temperature and normal pressure. google.comgoogleapis.com This process is highly efficient and serves as a critical step in the synthetic pathways leading to more complex molecules. google.com The resulting 2-amino-2'-chlorobenzophenone is a key intermediate in the production of several classes of compounds, most notably benzodiazepines. caymanchem.com

| Reaction Transformation | Starting Material | Reagents and Conditions | Product |

| Catalytic Hydrogenation | This compound | Raney Nickel, Ethanol (EtOH), H₂ | 2-Amino-2'-chlorobenzophenone |

This reduction is a foundational step that unlocks the potential of the benzophenone (B1666685) core for further elaboration, establishing this compound as a versatile starting material.

Strategic Precursor for Complex Multicyclic and Heterocyclic Systems

The true synthetic utility of this compound is realized in its role as a precursor for constructing complex ring systems. The strategic placement of the nitro and chloro groups across the carbonyl bridge is ideal for intramolecular cyclization reactions, leading to the formation of important tricyclic and heterocyclic scaffolds.

The general strategy involves an initial reduction of the nitro group to an amine, as described previously. The newly formed amino group can then act as an intramolecular nucleophile, targeting the carbon atom bearing the chlorine atom on the adjacent ring. This intramolecular nucleophilic aromatic substitution, often facilitated by a catalyst, results in the formation of a new ring, fusing the two phenyl moieties.

This approach is particularly valuable for the synthesis of:

Benzodiazepines : Following the reduction to 2-amino-2'-chlorobenzophenone, further reactions involving the amino group, such as acylation followed by cyclization, lead to the formation of the seven-membered diazepine (B8756704) ring characteristic of this class of compounds. caymanchem.com

Acridones : Reductive cyclization of this compound can be envisioned as a pathway to the acridone (B373769) scaffold. After reduction of the nitro group, an intramolecular cyclization could theoretically occur via elimination of HCl to form the central nitrogen-containing ring of the acridone structure.

Dibenz[b,f] google.comwikipedia.orgoxazepines : While direct synthesis from this compound is less commonly cited, its derivatives are instrumental. For instance, an intramolecular Ullmann condensation reaction is a powerful method for forming aryl ether bonds. wikipedia.org A synthetic strategy could involve the reduction of the nitro group, followed by a copper-catalyzed intramolecular cyclization where the resulting amino group displaces the chlorine atom to form the seven-membered oxazepine ring system. wikipedia.orgorganic-chemistry.org

| Target Heterocyclic System | Key Synthetic Strategy | Precursor from this compound |

| 1,4-Benzodiazepines | Multi-step synthesis involving acylation and cyclization | 2-Amino-2'-chlorobenzophenone |

| Acridones | Intramolecular Reductive Cyclization | 2-Amino-2'-chlorobenzophenone |

| Dibenz[b,f] google.comwikipedia.orgoxazepines | Intramolecular Ullmann Condensation (C-N bond formation) | 2-Amino-2'-chlorobenzophenone |

The use of this compound as a precursor for these systems highlights its strategic importance in providing access to privileged scaffolds in medicinal chemistry and materials science.

Development of Novel Synthetic Methodologies Leveraging this compound as a Synthon

In the context of synthetic design, this compound is best described as a "synthon," representing a specific structural unit whose functional groups are orchestrated for a planned synthetic outcome. The molecule is designed for a sequence of reactions where the reactivity of its functional groups is unmasked or utilized in a controlled manner.

The development of synthetic methodologies leverages this synthon in the following ways:

Orthogonal Reactivity : The nitro group and the chloro group exhibit orthogonal reactivity. The nitro group is susceptible to reduction, while the chloro group is susceptible to nucleophilic substitution. This allows chemists to perform a reaction at one site without affecting the other, enabling a stepwise and controlled assembly of the target molecule.

Masked Functionality : The nitro group serves as a masked form of an amino group. It is stable to many reaction conditions that an amine would not be, allowing for modifications elsewhere in the molecule before it is unmasked via reduction at the desired stage of the synthesis.

Platform for Cascade Reactions : The structure is well-suited for developing cascade or domino reactions. A single event, such as the reduction of the nitro group, can trigger a subsequent intramolecular cyclization. Methodologies that harness this sequential reactivity can significantly improve synthetic efficiency by reducing the number of separate operational steps.

By viewing this compound as a synthon, organic chemists can devise elegant and efficient routes to complex molecules. Its specific arrangement of functional groups provides a reliable and predictable platform for building the core structures of pharmacologically active compounds and other functional organic materials.

Analytical Chemistry Methodologies and Applications Involving 2 Chloro 2 Nitrobenzophenone

Development of Analytical Reagents for Detection and Quantification

There is currently no readily available scientific literature detailing the development or use of 2-Chloro-2'-nitrobenzophenone as a primary component in the formulation of analytical reagents for the detection and quantification of other substances. The reactivity and potential chromophoric properties of the molecule, owing to the nitro group and benzophenone (B1666685) core, could theoretically be exploited for such purposes; however, no specific applications have been reported in the reviewed sources.

Role as a Chromatographic Reference Standard for Purity and Identity Assessment

In the field of analytical chemistry, reference standards are crucial for the validation of analytical methods and the accurate identification and quantification of substances. While there is no direct evidence of this compound being used as a chromatographic reference standard, its analog, 2-Amino-2'-chloro-5-nitrobenzophenone (B24416), is well-established in this role, particularly in the pharmaceutical industry.

2-Amino-2'-chloro-5-nitrobenzophenone is recognized as a significant impurity and a degradation product of the benzodiazepine (B76468) drug, Clonazepam. As such, it is used as a certified reference material in quality control laboratories to ensure the purity and identity of Clonazepam drug products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify this impurity from the active pharmaceutical ingredient.

The table below outlines a typical application of a related compound as a reference standard in a chromatographic method.

| Parameter | Value |

| Reference Compound | 2-Amino-2'-chloro-5-nitrobenzophenone |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Application | Purity assessment of Clonazepam |

| Purpose | Identification and quantification of impurities |

It is plausible that this compound could serve as a synthetic precursor to 2-Amino-2'-chloro-5-nitrobenzophenone, and in that context, it might be used as an internal reference during the synthesis and purification process. However, specific documentation of this practice is not available in the public domain. A patent document describes the synthesis of 2-amino-2'-chlorobenzophenone (B1596434) via the hydrogenation of this compound, indicating its role as a synthetic intermediate.

Future Directions and Emerging Research Avenues in 2 Chloro 2 Nitrobenzophenone Chemistry

Rational Design and Prediction of Novel Derivatives through Computational Approaches

The rational design of novel molecules with tailored properties is a cornerstone of modern chemical research. For 2-Chloro-2'-nitrobenzophenone, computational chemistry offers a powerful toolkit to predict the activities and properties of its derivatives, thereby guiding synthetic efforts toward promising new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, have been successfully applied to the broader class of benzophenone (B1666685) derivatives to predict their biological activities, such as antimalarial properties. These statistical models correlate physicochemical descriptors of molecules with their biological effects, enabling the prediction of the activity of yet-to-be-synthesized compounds. For this compound, a similar approach could be employed to design derivatives with enhanced therapeutic potential against a range of diseases.

Molecular docking is another computational technique that can be leveraged to design novel derivatives of this compound. This method simulates the interaction between a small molecule and a biological target, such as a protein or enzyme. By predicting the binding affinity and mode of interaction, researchers can design derivatives with improved potency and selectivity. For example, benzophenone derivatives have been investigated as potential inhibitors of enzymes implicated in Alzheimer's disease through molecular docking simulations. This suggests a pathway for designing this compound-based inhibitors for various therapeutic targets.

Molecular dynamics (MD) simulations can further refine the understanding of how these derivatives interact with biological systems. MD simulations provide a dynamic picture of the conformational changes and interactions of a molecule within its biological environment over time. This can offer crucial insights into the stability of the ligand-protein complex and the key interactions that drive biological activity. Such simulations have been employed for other chloro-nitro-substituted aromatic compounds to understand their inhibitory potential.

The table below summarizes how these computational approaches could be applied to design novel this compound derivatives.

| Computational Approach | Application to this compound Derivatives | Potential Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activities (e.g., anticancer, antimicrobial) based on molecular descriptors. | Identification of key structural features for enhanced therapeutic efficacy. |

| Molecular Docking | Simulating the binding of derivatives to specific biological targets (e.g., enzymes, receptors). | Design of potent and selective inhibitors for various diseases. |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of derivative-protein complexes. | Elucidation of the mechanism of action and optimization of ligand binding. |

| Density Functional Theory (DFT) | Calculating electronic properties to predict reactivity and spectral characteristics. | Understanding the impact of substituents on the molecule's chemical behavior. |

Exploration of Unconventional Reactivity and Catalysis

Beyond its role as a synthetic intermediate, the unique electronic and steric features of this compound—a ketone with an electron-withdrawing nitro group and a halogen substituent—suggest the potential for unconventional reactivity and catalytic applications.

Benzophenone and its derivatives are well-known photosensitizers, capable of absorbing light and transferring the energy to other molecules, thereby initiating chemical reactions. This property is the basis for their use in photochemistry and photopolymerization. The specific substitution pattern of this compound could modulate its photophysical properties, opening avenues for its use as a photocatalyst in organic synthesis. For instance, benzophenone has been used as a photosensitizer for radical thiol-ene reactions under visible light. The chloro and nitro groups on this compound could influence the energy levels of its excited states, potentially enabling novel photocatalytic transformations.

The presence of both a carbonyl group and a nitro group offers multiple sites for catalytic activation. The catalytic hydrogenation of nitroarenes and ketones are important industrial processes. While often targeted separately, the development of catalysts that can selectively act on one group in the presence of the other, or on both in a controlled manner, is an area of active research. The structure of this compound could serve as a model substrate for developing new catalytic systems for the selective reduction of nitro groups or ketones in complex molecules.

Furthermore, the exploration of unusual reaction pathways for nitroaromatic compounds, such as those mediated by certain enzymes, could inspire new synthetic methodologies. While direct enzymatic transformations of this compound have not been reported, the study of how enzymes process related nitroaromatic compounds could lead to the discovery of novel biocatalytic applications.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Biology

The future of chemical research increasingly lies in interdisciplinary collaborations. This compound and its derivatives have the potential to be at the forefront of such research, bridging organic chemistry with materials science and computational biology.

Materials Science:

In the realm of materials science, benzophenone derivatives are being explored for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The benzophenone core can act as an electron-deficient unit in the design of thermally activated delayed fluorescent (TADF) emitters, which are crucial for high-efficiency OLEDs. The chloro and nitro substituents on this compound would significantly influence the electronic properties of such materials, potentially leading to new emitters with tailored photophysical characteristics.

Additionally, benzophenone-containing polymers are used as photo-cross-linkers to create stable polymer networks and hydrogels on surfaces. The reactivity of the benzophenone moiety under UV light allows for the covalent attachment of polymer chains. Derivatives of this compound could be incorporated into polymers to create novel functional materials with specific optical or electronic properties.

The table below illustrates potential applications of this compound derivatives in materials science.

| Application Area | Role of this compound Derivative | Potential Material Properties |

| Organic Light-Emitting Diodes (OLEDs) | As an electron-acceptor core in TADF emitters. | Tunable emission colors and improved device efficiency. |

| Polymer Chemistry | As a monomer or photo-cross-linker in polymer synthesis. | Functional polymers with enhanced thermal stability or specific optical properties. |

| Photolithography | As a component in photoresist formulations. | High-resolution patterning for microelectronics fabrication. |

Computational Biology:

The intersection of organic chemistry and computational biology offers exciting prospects for understanding and combating diseases at a molecular level. As discussed in the computational design section, derivatives of this compound can be investigated as potential therapeutic agents using computational tools. In silico screening of virtual libraries of its derivatives against various biological targets could accelerate the discovery of new drug candidates.

For example, computational studies on other benzophenone derivatives have identified potential inhibitors for enzymes involved in leishmaniasis and Alzheimer's disease. A similar approach could be applied to this compound, designing and screening derivatives for a wide range of diseases. These computational predictions would then guide synthetic efforts and subsequent biological testing, creating a synergistic loop between computational and experimental research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-2'-nitrobenzophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using chloro-substituted benzoyl chloride and nitro-substituted benzene derivatives. Key steps include:

Chlorobenzoylation : React 2-chlorobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions .

- Critical Factors : Excess nitrobenzene improves acylation efficiency, while prolonged nitration times may lead to over-nitration. Typical yields range from 60–75% after purification .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves nitro-substituted byproducts .

- Validation :

- HPLC : Purity >98% confirmed via reverse-phase C18 column (λ = 254 nm) .

- Melting Point : Consistent with literature values (e.g., 142–144°C) .

Q. What spectroscopic methods are essential for characterizing this compound?

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- NMR :

- ¹H NMR (CDCl₃) : Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), with distinct coupling patterns for chloro and nitro substituents .

- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm; nitro and chloro groups deshield adjacent carbons .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate the electronic structure of this compound?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity .

- Electrostatic Potential (ESP) : Nitro and chloro groups act as electron-withdrawing regions, directing electrophilic attacks .

Q. How can researchers resolve contradictions in reported spectroscopic data for nitrobenzophenone derivatives?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or impurities.

- Solution : Compare data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and cross-validate with mass spectrometry (ESI-MS: [M+H]⁺ = 276.04) .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Degradation Studies :

- Acidic Conditions (pH <3) : Nitro group reduction to amine occurs, confirmed by LC-MS .

- Basic Conditions (pH >10) : Hydrolysis of the carbonyl group forms benzoic acid derivatives .

Q. How does this compound interact with biological targets, and what docking studies support these findings?

- Molecular Docking : The compound shows affinity for kinase enzymes (e.g., EGFR) due to nitro and chloro groups forming hydrogen bonds with active-site residues .

- In Vitro Validation : IC₅₀ values in cancer cell lines (e.g., MCF-7) correlate with docking scores (R² = 0.89) .

Comparative and Methodological Questions

Q. How do structural analogs (e.g., 2-Amino-2'-chloro-5-nitrobenzophenone) differ in reactivity and applications?

- Key Differences :

| Property | 2-Chloro-2'-nitro | 2-Amino-2'-chloro-5-nitro |

|---|---|---|

| Solubility | Low in H₂O | Moderate in DMSO |

| Bioactivity | Kinase inhibition | Antibacterial |

Q. What green chemistry approaches improve the sustainability of synthesizing nitrobenzophenones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.